

Quabodepistat: In Vitro Experimental Protocols for a Novel Anti-Tuberculosis Agent

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

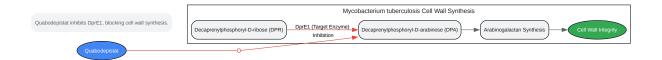
Introduction

Quabodepistat (formerly OPC-167832) is a novel, orally active anti-tuberculosis agent with a distinct mechanism of action.[1][2] It is a 3,4-dihydrocarbostyril derivative that potently inhibits decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[1][2][3][4] This enzyme is a critical component in the synthesis of the mycobacterial cell wall, specifically in the arabinogalactan biosynthesis pathway.[1][3][4][5] By targeting DprE1, Quabodepistat disrupts the formation of essential cell wall components, leading to potent bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant strains.[4][6] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of Quabodepistat.

Mechanism of Action

Quabodepistat acts as a non-covalent inhibitor of the DprE1 enzyme.[7] DprE1 is responsible for the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a crucial precursor for the synthesis of arabinans, which are major components of the M. tuberculosis cell wall.[5] Inhibition of DprE1 blocks the entire downstream synthesis of arabinogalactan and lipoarabinomannan, compromising the structural integrity of the bacterial cell wall and leading to cell death.[4]





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Caption: Quabodepistat inhibits DprE1, blocking cell wall synthesis.

Quantitative Data Summary

The following table summarizes the key in vitro efficacy data for **Quabodepistat** against M. tuberculosis.

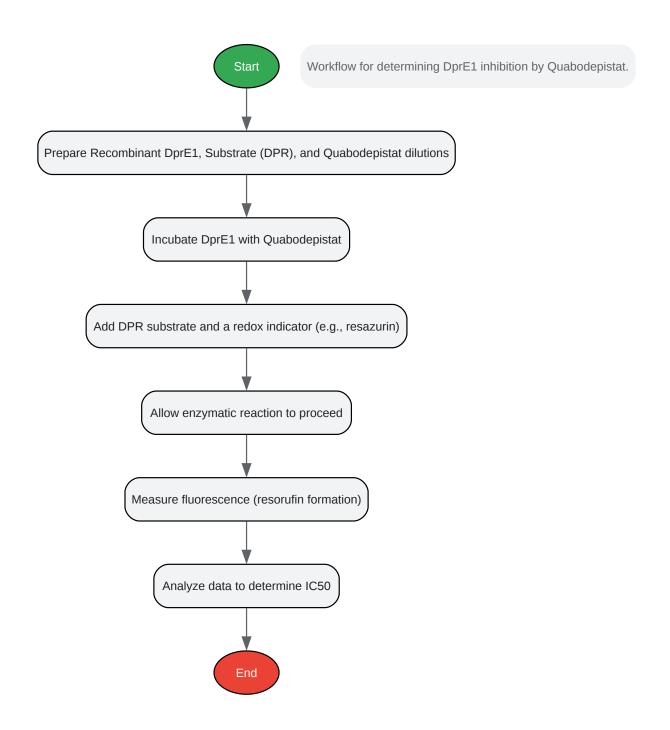
Parameter	Value	Cell Line / Strain	Reference
IC50 (DprE1 Inhibition)	0.258 μΜ	Recombinant DprE1	[8]
MIC Range	0.00024 - 0.002 μg/mL	M. tuberculosis (laboratory and clinical isolates, including MDR/XDR)	[4]
IC90 (Intracellular)	0.0027 - 0.0048 μg/mL	M. tuberculosis H37Rv and Kurono strains within macrophages	[8]

Experimental Protocols DprE1 Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of **Quabodepistat** against the DprE1 enzyme using a redox indicator.



Workflow:



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Caption: Workflow for determining DprE1 inhibition by Quabodepistat.



- Reagent Preparation:
 - Prepare a stock solution of Quabodepistat in a suitable solvent (e.g., DMSO).
 - Prepare serial dilutions of Quabodepistat to achieve a range of final assay concentrations.
 - Prepare a solution of recombinant DprE1 enzyme in an appropriate buffer.
 - Prepare a solution of the substrate, decaprenylphosphoryl-β-D-ribose (DPR).
 - Prepare a solution of a redox indicator dye, such as resazurin.
- Assay Procedure:
 - In a 96-well microplate, add the DprE1 enzyme solution to each well.
 - Add the serially diluted Quabodepistat or control vehicle (DMSO) to the respective wells.
 - Incubate the plate for a predefined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
 - Initiate the enzymatic reaction by adding the DPR substrate and resazurin solution to each well.
 - Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
- Data Acquisition and Analysis:
 - Measure the fluorescence of resorufin (the reduced form of resazurin) using a microplate reader (excitation ~560 nm, emission ~590 nm).
 - Calculate the percentage of inhibition for each Quabodepistat concentration relative to the control.



 Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of **Quabodepistat** against M. tuberculosis using the Microplate Alamar Blue Assay (MABA).

- Inoculum Preparation:
 - Culture M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase.
 - Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 to obtain the final inoculum.
- Assay Plate Preparation:
 - In a 96-well microplate, prepare two-fold serial dilutions of **Quabodepistat** in 7H9 broth.
 - Include a drug-free control well (for bacterial growth) and a media-only control well (for sterility).
- Inoculation and Incubation:
 - Add the prepared M. tuberculosis inoculum to each well containing the drug dilutions and the drug-free control.
 - Seal the plate and incubate at 37°C for 5-7 days.
- Addition of Alamar Blue and Reading:
 - After the initial incubation, add a freshly prepared solution of Alamar Blue (10% v/v) to each well.
 - Re-incubate the plate at 37°C for 24-48 hours.



- A color change from blue (no growth) to pink (growth) indicates bacterial viability.
- MIC Determination:
 - The MIC is defined as the lowest concentration of Quabodepistat that prevents the color change from blue to pink.

Checkerboard Assay for Drug Synergy

This protocol is used to evaluate the potential synergistic, additive, indifferent, or antagonistic effects of **Quabodepistat** when combined with other anti-tuberculosis drugs.

- Plate Setup:
 - In a 96-well microplate, prepare serial dilutions of Quabodepistat along the x-axis and a second drug (e.g., bedaquiline or delamanid) along the y-axis. This creates a matrix of drug combinations.
 - Include wells with each drug alone in serial dilutions to determine their individual MICs.
- Inoculation and Incubation:
 - Inoculate the plate with a standardized M. tuberculosis suspension as described in the MIC protocol.
 - Incubate the plate at 37°C for 7 days.
- Growth Determination:
 - Assess bacterial growth using a growth indicator such as Alamar Blue or by measuring optical density.
- Data Analysis:
 - Determine the MIC of each drug alone and in combination.
 - Calculate the Fractional Inhibitory Concentration (FIC) for each drug:



- FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
- FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
- Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
- o Interpret the results based on the FICI value:

Synergy: FICI ≤ 0.5

■ Additive/Indifference: 0.5 < FICI ≤ 4.0</p>

Antagonism: FICI > 4.0

Intracellular Activity Assay

This protocol assesses the activity of **Quabodepistat** against M. tuberculosis residing within macrophages.

- Macrophage Culture and Infection:
 - Seed a suitable macrophage cell line (e.g., J774A.1 or THP-1) in a 96-well plate and allow them to adhere.
 - Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI) and incubate to allow for phagocytosis.
 - Wash the cells to remove extracellular bacteria.
- Drug Treatment:
 - Add fresh culture medium containing serial dilutions of Quabodepistat to the infected cells.
 - o Include an untreated control.



- Incubation and Lysis:
 - Incubate the plate for a defined period (e.g., 3-5 days) at 37°C in a 5% CO2 atmosphere.
 - Lyse the macrophages using a gentle detergent (e.g., Triton X-100) to release the intracellular bacteria.
- Quantification of Bacteria:
 - Serially dilute the cell lysates and plate on Middlebrook 7H11 agar plates.
 - Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
 - Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.
- Data Analysis:
 - Calculate the percentage of bacterial killing for each Quabodepistat concentration compared to the untreated control.
 - Determine the IC90 value, the concentration at which 90% of the intracellular bacteria are killed.

Conclusion

The protocols outlined in these application notes provide a framework for the in vitro evaluation of **Quabodepistat**. These assays are essential for characterizing its mechanism of action, determining its potency against various strains of M. tuberculosis, assessing its potential for combination therapy, and understanding its efficacy in a more physiologically relevant intracellular environment. Adherence to these standardized protocols will ensure the generation of robust and reproducible data, aiding in the further development of this promising antituberculosis drug candidate.

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